n-(4-Methoxybiphenyl-3-yl)acetamide
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Overview
Description
ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)-: is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- typically involves the reaction of 4-methoxy[1,1’-biphenyl]-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .
Biology: Its biphenyl structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- are explored for their therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound is structurally similar but lacks the biphenyl moiety.
N-(4-Methoxy[1,1’-biphenyl]-2-yl)acetamide: Another similar compound with the acetamide group attached at a different position on the biphenyl ring.
Uniqueness: The uniqueness of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- lies in its specific substitution pattern on the biphenyl ring. This structural feature imparts unique chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
6279-48-7 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxy-5-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(8-9-15(14)18-2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
InChI Key |
LJCOZTPBSZCOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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